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1-Methyluracil - 615-77-0

1-Methyluracil

Catalog Number: EVT-305332
CAS Number: 615-77-0
Molecular Formula: C5H6N2O2
Molecular Weight: 126.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Methyluracil (1-methylpyrimidine-2,4(1H,3H)-dione), also known as 1-MeU, is a pyrimidine derivative and a modified nucleobase. It is a naturally occurring compound found in plants such as Melochia pyramidata L. []. This modified nucleobase has been extensively studied in various scientific research fields due to its structural similarity to naturally occurring uracil, a fundamental component of ribonucleic acid (RNA). 1-Methyluracil serves as a valuable model compound for investigating the chemical and physical properties of uracil and its interactions with other molecules. It is frequently employed in research related to radiation chemistry, DNA damage, and hydrogen-bonding interactions [, , ].

9-Ethyladenine

Compound Description: 9-Ethyladenine is a purine base that forms a co-crystalline complex with 1-methyluracil. This complex, when X-irradiated, exhibits the stabilization of both oxidation and reduction products in each base, suggesting minimal energy transfer between them [].

1-Methylcytosine

Compound Description: 1-Methylcytosine is a pyrimidine base, similar in structure to 1-methyluracil. Studies comparing the nitrogen hyperfine coupling in the 6-yl radical of 1-methyluracil and 1-methylcytosine support the assignment of C5 as the site of hydrogen addition in these molecules [].

1-Methylthymine

Compound Description: 1-Methylthymine, also a pyrimidine base, differs from 1-methyluracil by a methyl group at the C5 position. This seemingly small difference significantly influences the hydrogen-bonding patterns and subsequently the free radical yields in their respective crystalline structures []. For instance, 1-methylthymine exhibits a higher G value than 1-methyluracil, indicating higher radical trapping efficiency, potentially due to a more efficient proton transfer mechanism facilitated by its hydrogen-bonding network.

5-Fluorouracil

Compound Description: 5-Fluorouracil is a uracil derivative with a fluorine atom substituted at the C5 position. It is a well-known anti-cancer drug that disrupts DNA and RNA synthesis []. Crystal packing analysis of 5-fluorouracil, alongside other uracil derivatives, aids in understanding the intermolecular interactions, particularly hydrogen bonding patterns, influencing their solid-state properties and biological activities [].

5-Trifluoromethyl-2′-deoxyuridine

Compound Description: 5-Trifluoromethyl-2′-deoxyuridine (CF3dUR) is a nucleoside analog that acts as an inhibitor of thymidylate synthetase, an enzyme crucial for DNA synthesis []. The reaction of CF3dUR with methoxyamine generates 5-(methoxyiminofluoromethyl)-2′-deoxyuridine (4b) and 5-(methoxyiminomethoxyaminomethyl)-2′-deoxyuridine (8b). This reaction mimics the interaction of CF3dUR's phosphate form with thymidylate synthetase [].

Relevance: The study of CF3dUR’s reaction with methoxyamine, particularly the formation of the exocyclic difluoromethylene intermediate, provides a model for understanding the mechanism by which 5-trifluoromethyl-2′-deoxyuridine 5′-phosphate inhibits thymidylate synthetase []. This research indirectly relates to 1-methyluracil by providing insights into the reactivity of the C5 position in pyrimidine bases and the potential for designing enzyme inhibitors based on these structural motifs.

5-Trifluoromethyl-1-methyluracil

Compound Description: 5-Trifluoromethyl-1-methyluracil (1-MCF3U) serves as a simplified model for 5-trifluoromethyl-2′-deoxyuridine (CF3dUR) in studying the inhibition mechanism of thymidylate synthetase []. When reacted with methoxyamine, 1-MCF3U forms analogous products to CF3dUR, supporting the proposed mechanism involving a highly reactive difluoromethylene intermediate at the C5 position [].

Glycine

Compound Description: Glycine is the simplest amino acid and plays a crucial role in protein structure and function. Studies investigating the hydrogen-bond complex formation between 1-methyluracil and glycine offer insights into the interactions between DNA and proteins []. Theoretical calculations identified six stable H-bond complexes, suggesting the uracil C(4)═O as a preferred H-acceptor site compared to C(2)═O [].

Source and Classification

1-Methyluracil can be sourced from natural biological processes or synthesized in laboratories. It falls under the category of nucleobases and is often studied for its interactions with metal complexes, particularly in the context of anticancer research. Its derivatives have been explored for potential therapeutic applications, especially in drug design and development .

Synthesis Analysis

The synthesis of 1-methyluracil can be achieved through various methods. A notable approach involves the reaction of uracil with methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. This process typically requires careful control of reaction parameters to optimize yield and purity.

Methodology:

  1. Starting Materials: Uracil and a methylating agent (e.g., dimethyl sulfate).
  2. Conditions: The reaction is conducted in a solvent such as acetone or methanol at room temperature or slightly elevated temperatures.
  3. Monitoring: The progress can be monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.
  4. Isolation: After completion, the product can be purified by recrystallization or column chromatography.

Recent advancements have introduced microwave-assisted synthesis techniques, which can significantly enhance reaction rates and yields while reducing reaction times .

Molecular Structure Analysis

The molecular formula of 1-methyluracil is C5H6N2O2C_5H_6N_2O_2. Its structure consists of a pyrimidine ring with a carbonyl group at positions 2 and 4, and a methyl group at position 1.

Key Structural Features:

  • Pyrimidine Ring: A six-membered ring containing two nitrogen atoms.
  • Carbonyl Groups: Positioned at C-2 and C-4, contributing to its reactivity.
  • Methyl Group: Attached to N-1, influencing its biological activity.

Crystallographic studies have revealed bond lengths and angles that provide insights into the compound's stability and reactivity .

Chemical Reactions Analysis

1-Methyluracil participates in various chemical reactions, including:

  • Methylation Reactions: Further methylation can occur at the nitrogen atoms under specific conditions.
  • Metal Complex Formation: It forms complexes with transition metals like platinum, which are studied for their potential anticancer properties .
  • Condensation Reactions: It can react with aldehydes to form hydrazones, which may undergo further cyclization to yield more complex structures .

Reaction Parameters:

  • Temperature: Reactions are often conducted at room temperature but may require heating for certain transformations.
  • Catalysts: Some reactions may benefit from acidic or basic catalysts to enhance yields.
Mechanism of Action

The mechanism of action for 1-methyluracil primarily involves its role as an antimetabolite. It competes with uracil for incorporation into RNA, disrupting normal RNA synthesis and function. This interference can lead to apoptosis in rapidly dividing cells, making it a candidate for cancer therapy.

Key Points:

  • Inhibition of RNA Synthesis: By mimicking uracil, it can inhibit the activity of enzymes involved in RNA polymerization.
  • Metal Complex Interactions: When complexed with metals, it may exhibit enhanced cytotoxicity due to altered cellular uptake mechanisms .
Physical and Chemical Properties Analysis

1-Methyluracil exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as white crystalline solids.
  • Solubility: Soluble in polar solvents like water and methanol but less soluble in non-polar solvents.
  • Melting Point: The melting point ranges around 130–132 °C.

Characterization Techniques:

  • Infrared Spectroscopy (IR): Used to identify functional groups based on characteristic absorption bands.
  • Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular environment of hydrogen atoms within the compound.
Applications

The applications of 1-methyluracil span various fields:

  • Pharmaceuticals: Investigated as a potential chemotherapeutic agent due to its ability to disrupt RNA synthesis.
  • Biochemical Research: Used as a tool to study nucleic acid interactions and enzyme mechanisms.
  • Material Science: Explored for its properties in developing smart hydrogels for drug delivery systems .
Introduction to 1-Methyluracil

1-Methyluracil (C₅H₆N₂O₂), systematically named as 1-methyl-2,4(1H,3H)-pyrimidinedione, is a methylated derivative of the RNA nucleobase uracil, where a methyl group replaces the hydrogen atom at the N1 position. This modification blocks N1-mediated hydrogen bonding and alters electronic distribution, making 1-methyluracil a pivotal model compound for probing nucleic acid chemistry and interactions. It appears as a white crystalline solid with a melting point of 236–238°C and moderate water solubility (20 g/L at ambient temperature) [4] [7]. With a molecular weight of 126.11 g/mol and a pKa predicted at 9.77, its physicochemical behavior bridges nucleobase biochemistry and synthetic chemistry [4].

Unlike uracil, which participates in Watson-Crick base pairing in RNA, 1-methyluracil serves as a non-polymerizable unit. Its biological relevance includes identification as a metabolite in Cordyceps sinensis fungi [6], and its structural framework underpins therapeutic nucleoside analogs like 5-fluorouracil [9]. The N1 methylation stabilizes the lactam tautomer (diketo form), influencing hydrogen-bonding capabilities and metal-coordination preferences [1] [5].

Table 1: Physicochemical Properties of 1-Methyluracil

PropertyValueReference
Molecular FormulaC₅H₆N₂O₂ [4]
Molecular Weight126.11 g/mol [4]
Melting Point236–238°C [4]
Water Solubility20 g/L [4]
pKa9.77 (predicted) [4]
Enthalpy of Sublimation (ΔsubH)29.09 ± 0.96 kcal/mol (439 K) [7]
Ionization Potential9.0 ± 0.1 eV [7]

Structural and Functional Significance in Nucleic Acid Chemistry

The core significance of 1-methyluracil lies in its ability to mimic RNA nucleobase interactions while providing defined steric and electronic perturbations. Its crystal structure adopts an orthorhombic lattice (space group Ibam), where molecules organize into planar sheets stabilized by N3—H···O4 and N3—H···O2 hydrogen bonds between the exocyclic carbonyl groups and amide protons of adjacent molecules. This arrangement results in a dihedral angle of 77.7° between the pyrimidine ring and the platinum coordination plane in metal adducts, highlighting its role in directing supramolecular architectures [2] [5]. Hydrogen-bonding networks in crystals exhibit medium-to-strong interactions, with IR spectroscopy revealing characteristic N—H stretching bands between 2500–3500 cm⁻¹. Substitution at C5 (e.g., fluorine) or C4 (e.g., sulfur) alters bond polarization, weakening hydrogen-bond strength and shifting vibrational frequencies [2].

Tautomerism and Electronic Effects: Methylation at N1 locks 1-methyluracil in the diketo tautomeric form, enhancing carbonyl basicity and altering dipole moments compared to uracil. Density Functional Theory (DFT) calculations confirm that the methyl group elevates electron density at O4 and O2, favoring coordination with metal ions like Pt²⁺, Pd²⁺, and Ag⁺ [5] [10]. This property is exploited in modeling metal-nucleic acid interactions, such as cisplatin adducts.

Metal Coordination: 1-Methyluracil forms stable N3-bound complexes with square-planar Pt(II) and Pd(II) ions, as in cis-[Pt(NH₃)₂(1MeU-N3)Cl] (1a). X-ray crystallography confirms Pt—N3 bond lengths of ~2.05 Å when trans to ammine ligands, illustrating trans influence effects. In aqueous solution, hydrolysis of 1a yields dinuclear species like cis-[(NH₃)₂(1MeU-N3)Pt(μ-OH)Pt(1MeU-N3)(NH₃)₂]⁺ (3) or head-to-tail cis-[Pt₂(NH₃)₄(μ-1MeU-N3,O4)₂]²⁺ (4), demonstrating versatile bridging modes via N3, O4, or μ-OH ligands [5].

Table 2: Key Structural Features of 1-Methyluracil and Derivatives

FeatureObservationTechnique
Crystal Space GroupIbam (orthorhombic)X-ray diffraction [2] [5]
Dominant H-BondsN3—H···O4, N3—H···O2IR Spectroscopy [2]
Pt—N3 Bond Length2.050(8) Å (trans to NH₃)X-ray crystallography [5]
Dihedral Angle (1a’)77.7° (1MeU vs. Pt plane)X-ray crystallography [5]
O4 Chemical Shift (¹⁹F-¹³C)Sensitive to GU wobble pairsNMR [9]

Role as a Model Compound for RNA Nucleobase Interactions

1-Methyluracil serves as an indispensable surrogate for studying non-covalent interactions fundamental to RNA structure and protein recognition, circumventing the complexities of polymeric nucleic acids.

Protein-Nucleic Acid Interactions: As a model for uracil in RNA-protein interfaces, 1-methyluracil forms specific hydrogen-bonded complexes with amino acid side chains. Temperature-dependent field ionization mass spectrometry and DFT studies reveal that acrylamide (mimicking asparagine/glutamine side chains) binds 1-methyluracil via a dual hydrogen-bonding motif: C2=O···H—N (acrylamide) and N3—H···O=C (acrylamide). This interaction yields a stabilization enthalpy (ΔH) of –61.9 kJ/mol, comparable to natural base-amide interactions in ribonucleoprotein complexes [3]. The methyl group prevents N1 protonation, isolating contributions from O2/O4 acceptors and clarifying energetics in base stacking or recognition pockets.

Spectroscopic Probes: Incorporation of 5-fluoro-1-methyluracil (5F-1MeU) creates a sensitive ¹⁹F-¹³C spin pair for NMR spectroscopy. The ¹⁹F nucleus offers high sensitivity (83% of ¹H) and wide chemical shift dispersion, enabling detection of conformational dynamics in large RNAs. For example, in the 61-nt human hepatitis B virus (hHBV) ε RNA, 5F-1MeU labels distinguish helical regions (sharp peaks) from flexible loops (broad peaks) and identify small-molecule binding pockets through chemical shift perturbations [9]. The ¹⁹F-¹³C TROSY effect reduces linewidths by >50% compared to ¹H-¹³C pairs, extending NMR applicability to RNAs >20 kDa.

Metal-Mediated Base Pairing: In cisplatin adducts, 1-methyluracil demonstrates metal-dependent condensation patterns. The aquated derivative cis-[Pt(NH₃)₂(1MeU-N3)(OH₂)]⁺ (1b) forms heterogeneous oligomers, including μ-OH-bridged dimers and N3,O4-bridized head-tail species. Electrospray ionization mass spectrometry (ESI-MS) detects multimers (e.g., tetramers) stabilized by Na⁺ ions, mimicking uracil quartets in tetrastranded RNA [5]. This illustrates how 1-methyluracil simplifies the analysis of metal-driven nucleic acid assembly.

Theoretical Investigations: Ab initio molecular dynamics (AIMD) simulations of crystalline 1-methyluracil reproduce hydrogen-bonding dynamics and IR spectra, validating computational models for nucleobase interactions [2]. DFT studies further quantify metal-binding affinities, showing Zn²⁺ and Mg²⁺ preferentially coordinate O4 over O2, with binding energies differing by >20 kJ/mol [10]. These insights guide predictions for metal-dependent RNA folding.

Properties

CAS Number

615-77-0

Product Name

1-Methyluracil

IUPAC Name

1-methylpyrimidine-2,4-dione

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C5H6N2O2/c1-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9)

InChI Key

XBCXJKGHPABGSD-UHFFFAOYSA-N

SMILES

CN1C=CC(=O)NC1=O

Solubility

0.16 M

Synonyms

1-methyluracil
1-methyluracil monohydrobromide
1-methyluracil, ion (1-)

Canonical SMILES

CN1C=CC(=O)NC1=O

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